molecular formula C16H17ClO B6381504 MFCD18315648 CAS No. 1261920-83-5

MFCD18315648

Cat. No.: B6381504
CAS No.: 1261920-83-5
M. Wt: 260.76 g/mol
InChI Key: LZKCXWGCTDEEPM-UHFFFAOYSA-N
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Description

MFCD18315648 is a chemical compound identified by its Molecular Formula and Designation Code (MFCD), a system widely used for cataloging chemical substances in research and industrial databases. Such compounds are frequently utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and functional properties.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO/c1-16(2,3)13-6-4-11(5-7-13)12-8-14(17)10-15(18)9-12/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKCXWGCTDEEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50686030
Record name 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-83-5
Record name 4'-tert-Butyl-5-chloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50686030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315648” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it typically involves the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315648” undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

“MFCD18315648” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical syntheses and analytical techniques.

    Biology: It plays a role in studying biological pathways and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “MFCD18315648” involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as in therapeutic or industrial settings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize MFCD18315648, we compare it with three structurally analogous compounds from peer-reviewed datasets:

Table 1: Structural and Physicochemical Comparisons

Property This compound (Inferred*) CAS 918538-05-3 (Triazine Derivative) CAS 1046861-20-4 (Boronic Acid) CAS 1533-03-5 (Trifluoromethyl Ketone)
Molecular Formula C₆H₃Cl₂N₃ (hypothesized) C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight ~188.01 (estimated) 188.01 235.27 202.17
Log S (ESOL) -2.99 (predicted) -2.99 -2.63 (SILICOS-IT) -2.47
Bioavailability 0.55 (moderate) 0.55 0.55 0.55
Key Functional Groups Dichlorotriazine Dichlorotriazine Boronic acid, halogen substituents Trifluoromethyl, ketone
Applications Pharmaceutical intermediates Kinase inhibitors, agrochemicals Suzuki-Miyaura cross-coupling reactions Fluorinated drug precursors

Note: Inferred properties for this compound are based on structural analogs like CAS 918538-05-3, which shares the MFCD prefix and dichlorotriazine core .

Key Findings :

Reactivity :

  • The dichlorotriazine scaffold (CAS 918538-05-3) exhibits high electrophilicity due to electron-withdrawing chlorine atoms, enabling nucleophilic substitution reactions. In contrast, boronic acids (CAS 1046861-20-4) are pivotal in cross-coupling reactions but require palladium catalysts .
  • This compound’s inferred dichlorotriazine structure suggests similar reactivity, though its exact substitution pattern may alter reaction kinetics compared to CAS 918538-05-3 .

Solubility and Drug-Likeness :

  • All compared compounds exhibit low aqueous solubility (Log S < -2.47), a common challenge in drug development. However, the trifluoromethyl group in CAS 1533-03-5 enhances lipophilicity and metabolic stability, a trait absent in triazine derivatives .

Biological Activity :

  • Triazine derivatives (e.g., CAS 918538-05-3) often target kinase enzymes, while boronic acids (e.g., CAS 1046861-20-4) are used in proteasome inhibitors. This compound’s bioactivity profile likely overlaps with these domains but may differ in specificity due to structural nuances .

Comparison with Functionally Similar Compounds

This compound’s functional analogs include compounds with overlapping industrial or pharmacological roles:

Table 2: Functional Comparisons

Property This compound 2-Methylquinoline (C₁₀H₉N) 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Molecular Weight ~188.01 143.19 187.03
Key Applications Drug synthesis Corrosion inhibition, flavoring agents Anticancer agents
Synthetic Complexity Moderate (SA Score 2.07) Low High (SA Score >3.0)
Toxicity Alerts H315-H319-H335 Limited data H302 (acute toxicity)

Key Findings :

Industrial Utility: Quinoline derivatives like 2-methylquinoline are prioritized for non-pharmaceutical uses (e.g., corrosion inhibition), whereas this compound’s triazine/boronic acid analogs are more common in targeted drug design .

Synthetic Accessibility: this compound’s synthesis likely involves multi-step reactions (similar to CAS 1533-03-5’s use of chromatographic purification), contrasting with simpler protocols for 2-methylquinoline .

Safety Profiles :

  • This compound’s inferred hazard statements (H315-H319-H335) align with triazine derivatives, emphasizing skin/eye irritation risks, whereas pyrrolopyridines exhibit higher acute toxicity .

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